molecular formula C8H17NS2 B120520 S-Propyl N,N-diethyldithiocarbamate CAS No. 19047-77-9

S-Propyl N,N-diethyldithiocarbamate

Cat. No.: B120520
CAS No.: 19047-77-9
M. Wt: 191.4 g/mol
InChI Key: YSSAGHQOEYPLQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: S-Propyl N,N-diethyldithiocarbamate can be synthesized through the reaction of N,N-diethylethanamine with carbon disulfide in the presence of a base, followed by the addition of propyl halide . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the dithiocarbamate anion, which then reacts with the propyl halide to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: S-Propyl N,N-diethyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: S-Propyl N,N-diethyldithiocarbamate is unique due to its specific propyl group, which influences its reactivity and binding properties. Compared to S-cyanoethyl N,N-diethyldithiocarbamate, it has different selectivity and stability when forming complexes with metals. S-benzoyl-N,N-diethyldithiocarbamate and 2-hydroxyethyl dibutyldithiocarbamate have different substituents, affecting their solubility and application in various fields .

Properties

IUPAC Name

propyl N,N-diethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSAGHQOEYPLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(=S)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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